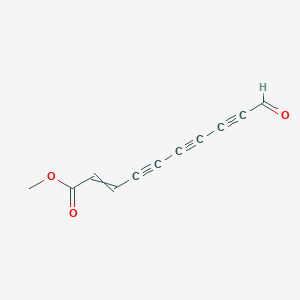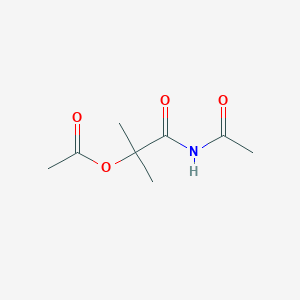![molecular formula C12H16N2O4S B14503779 3-Methyl-N-[(2-nitrophenyl)sulfanyl]-L-valine CAS No. 62965-36-0](/img/structure/B14503779.png)
3-Methyl-N-[(2-nitrophenyl)sulfanyl]-L-valine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-N-[(2-nitrophenyl)sulfanyl]-L-valine is an organic compound that belongs to the class of amino acids It is characterized by the presence of a methyl group, a nitrophenyl group, and a sulfanyl group attached to the L-valine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-[(2-nitrophenyl)sulfanyl]-L-valine typically involves the following steps:
Starting Materials: The synthesis begins with L-valine, which is commercially available.
Thioether Formation: The 2-nitroaniline is then reacted with a thiol compound to introduce the sulfanyl group, forming 2-nitrophenyl sulfide.
Coupling Reaction: The final step involves coupling the 2-nitrophenyl sulfide with 3-methyl-L-valine under appropriate conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-Methyl-N-[(2-nitrophenyl)sulfanyl]-L-valine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Methyl-N-[(2-nitrophenyl)sulfanyl]-L-valine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 3-Methyl-N-[(2-nitrophenyl)sulfanyl]-L-valine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanyl group can form disulfide bonds with thiol-containing proteins, affecting their function.
類似化合物との比較
Similar Compounds
3-Methyl-N-[(2-nitrophenyl)sulfanyl]-L-isoleucine: Similar structure but with an isoleucine backbone.
3-Methyl-N-[(2-nitrophenyl)sulfanyl]-L-leucine: Similar structure but with a leucine backbone.
3-Methyl-N-[(2-nitrophenyl)sulfanyl]-L-threonine: Similar structure but with a threonine backbone.
Uniqueness
3-Methyl-N-[(2-nitrophenyl)sulfanyl]-L-valine is unique due to its specific combination of functional groups and the L-valine backbone, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
62965-36-0 |
|---|---|
分子式 |
C12H16N2O4S |
分子量 |
284.33 g/mol |
IUPAC名 |
(2S)-3,3-dimethyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid |
InChI |
InChI=1S/C12H16N2O4S/c1-12(2,3)10(11(15)16)13-19-9-7-5-4-6-8(9)14(17)18/h4-7,10,13H,1-3H3,(H,15,16)/t10-/m1/s1 |
InChIキー |
OCDLQGIFMOTVRD-SNVBAGLBSA-N |
異性体SMILES |
CC(C)(C)[C@@H](C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-] |
正規SMILES |
CC(C)(C)C(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


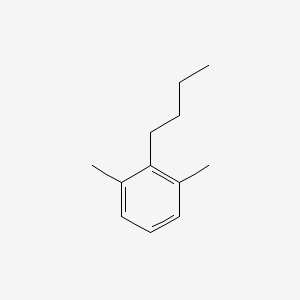
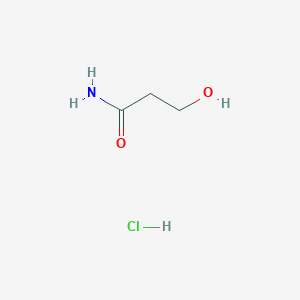
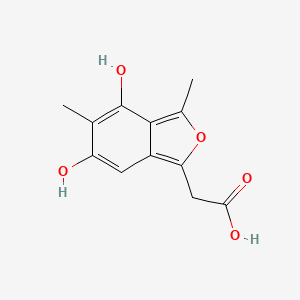
![1-{3-Methoxy-4-[(trimethylsilyl)oxy]phenyl}heptan-3-one](/img/structure/B14503726.png)
![7,8-Dimethyl-7,8-diborabicyclo[4.2.0]octane](/img/structure/B14503731.png)
![1,1'-(Piperazine-1,4-diyl)bis[3-(2-chloroethanesulfonyl)propan-1-one]](/img/structure/B14503732.png)

![Ethyl 1,6-dimethylbicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B14503748.png)
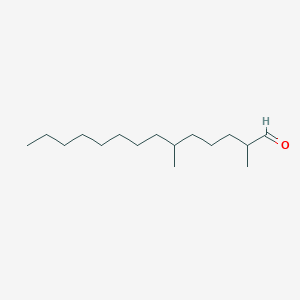
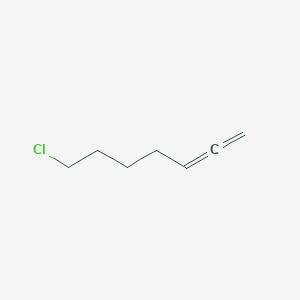
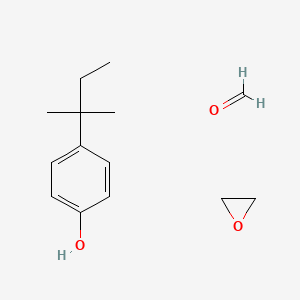
![Phenyl bis[4-(2-phenylpropan-2-yl)phenyl] phosphate](/img/structure/B14503769.png)
